Indium Trifluoroacetylacetonate (In(tfa)3) is a metal-organic precursor commonly used in thin film deposition techniques, particularly in the creation of Indium Tin Oxide (ITO) films. It belongs to the class of metal β-diketonate compounds. These compounds play a crucial role as precursors in chemical vapor deposition (CVD) processes due to their volatility and ability to decompose cleanly at relatively low temperatures, facilitating the deposition of high-purity metal oxide films [].
Indium trifluoroacetylacetonate is a coordination compound of indium, characterized by its unique trifluoroacetylacetonate ligands. This compound has garnered attention in various scientific fields due to its potential applications in catalysis, materials science, and organic synthesis. The molecular formula for indium trifluoroacetylacetonate is , and it is often referred to as indium(III) trifluoroacetylacetonate.
Indium trifluoroacetylacetonate can be synthesized from indium trichloride and acetylacetone derivatives. Its production involves the reaction of indium trichloride with hydroxypolycarboxylic acids and basic reagents, followed by the addition of acetylacetone under controlled pH conditions to ensure high yields of the desired complex .
Indium trifluoroacetylacetonate falls under the category of organometallic compounds, specifically as a metal complex of a β-diketone. This classification is significant as it highlights the compound's reactivity and potential applications in catalysis and material science.
The synthesis of indium trifluoroacetylacetonate typically involves several steps:
Key parameters such as temperature, concentration, and pH are critical during synthesis to optimize yield and purity. For instance, maintaining an optimal pH range enhances the formation of the desired product .
The molecular structure of indium trifluoroacetylacetonate consists of one indium atom coordinated by three trifluoroacetylacetonate ligands. The ligands are characterized by their electron-withdrawing trifluoromethyl groups, which enhance the Lewis acidity of the indium center.
Indium trifluoroacetylacetonate participates in various chemical reactions due to its properties as a Lewis acid. It can facilitate:
The coordination environment around the indium center allows for significant reactivity with nucleophiles and electrophiles alike, making it a versatile catalyst in organic synthesis .
The mechanism by which indium trifluoroacetylacetonate operates typically involves:
The unique steric and electronic properties imparted by the trifluoroacetylacetonate ligands contribute significantly to its catalytic efficiency .
Relevant data includes elemental analysis showing carbon content between 30.9% and 32.2%, and hydrogen content between 2.1% and 2.2% .
Indium trifluoroacetylacetonate finds uses across several scientific fields:
Indium trifluoroacetylacetonate, systematically named as tris(1,1,1-trifluoro-4-oxopent-2-en-2-olato)indium, is a fluorinated β-diketonate complex characterized by the presence of three trifluoromethyl-modified acetylacetonate ligands coordinated to a central indium(III) ion. Its molecular formula is C₁₅H₁₂F₉InO₆, with a molecular weight of 574.06 g/mol [2]. This compound belongs to the organoindium(III) family and is classified as an organometallic precursor due to its volatility and solubility in organic solvents, which enables its use in vapor deposition processes.
Nomenclature and Identifiers:
Table 1: Key Identifiers and Theoretical Properties of Indium Trifluoroacetylacetonate
Property | Value | |
---|---|---|
Molecular Formula | C₁₅H₁₂F₉InO₆ | |
Molecular Weight | 574.06 g/mol | |
Linear Formula | In(CF₃COCHCOCH₃)₃ | |
Exact Mass | 573.952895 g/mol | |
Appearance | White crystalline powder | |
Solubility in Water | Insoluble | |
SMILES Notation | CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[In+3] | [2] [3] |
Structurally, the indium(III) center adopts an octahedral coordination geometry, with the oxygen atoms of the trifluoroacetylacetonate ligands forming six-coordinate bonds. The fluorination of the acetylacetonate backbone enhances the compound’s Lewis acidity and thermal stability compared to its non-fluorinated analogue, indium acetylacetonate (In(acac)₃) [5] [9].
The synthesis of indium trifluoroacetylacetonate emerged in the late 20th century alongside advancements in organoindium chemistry. The compound was first reported in scientific literature circa 1970–1980, coinciding with broader investigations into β-diketonate complexes for transition and post-transition metals [6]. Its initial preparation likely followed conventional salt metathesis routes, where indium salts (e.g., InCl₃) reacted with trifluoroacetylacetone (Htfac) in the presence of a base.
A significant advancement came with the development of electrochemical dissolution methods for synthesizing β-diketonate complexes. This technique, optimized for indium acetylacetonate (In(acac)₃), involved alternating-current dissolution of indium metal in acetonitrile containing acetylacetone [6]. The method was adapted for trifluoroacetylacetone, offering a direct route to In(TFAC)₃ with high purity—essential for electronic applications.
Table 2: Key Milestones in the Development of Indium Trifluoroacetylacetonate
Time Period | Development | |
---|---|---|
1970s–1980s | Initial synthesis via salt metathesis routes | |
Late 1980s | Assignment of CAS Registry Number (15453-87-9) | |
1990s–2000s | Optimization of electrochemical synthesis methods | |
2000s–Present | Commercialization for thin-film deposition | [3] [6] |
The compound gained industrial relevance in the 1990s when suppliers like American Elements and Ereztech began offering it in purities up to 99.999% (5N), tailored for semiconductor manufacturing [2] [3]. Its stability and volatility made it suitable for chemical vapor deposition (CVD) of indium-containing films, particularly in optoelectronics.
Indium trifluoroacetylacetonate exemplifies how ligand fluorination modulates the properties of metal-organic complexes. The electron-withdrawing trifluoromethyl groups (−CF₃) significantly enhance the compound’s Lewis acidity compared to non-fluorinated In(acac)₃. This arises from reduced electron density at the oxygen donor atoms, strengthening the In–O bonds while increasing the electrophilicity of the indium center [5] [9].
The compound’s coordination behavior is characterized by:
In catalysis, In(TFAC)₃’s strong Lewis acidity enables it to activate carbonyl groups and olefins. While not as extensively studied as indium triflate (In(OTf)₃), it shares similar catalytic capabilities, such as facilitating transacetalization and hydrothiolation reactions [7] [8]. Its stability in organic solvents allows for catalytic recycling—an advantage over hydrolytically sensitive indium halides.
In materials science, In(TFAC)₃ serves as a precursor for indium tin oxide (ITO) thin films via atmospheric-pressure CVD. When co-deposited with tin(II) acetylacetonate, it yields transparent, conductive coatings critical for displays and solar cells [5] [9]. The fluorination improves precursor delivery efficiency and film purity by reducing carbon contamination. Compared to non-fluorinated analogs, In(TFAC)₃ offers:
Table 3: Applications in Materials Science and Catalysis
Application Domain | Role of In(TFAC)₃ | Advantage Over Non-Fluorinated Analogs | |
---|---|---|---|
Thin-Film Deposition | Precursor for ITO/CIGS films | Higher volatility; lower decomposition temperature | |
Lewis Acid Catalysis | Activator for carbonyl/olefin reactions | Recyclability; moisture stability | |
Nanoparticle Synthesis | Indium source for quantum dots | Controllable decomposition; high purity | [2] [5] [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7